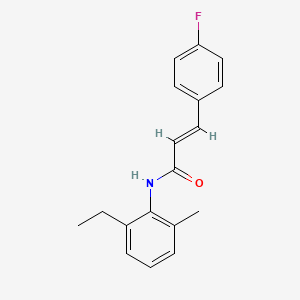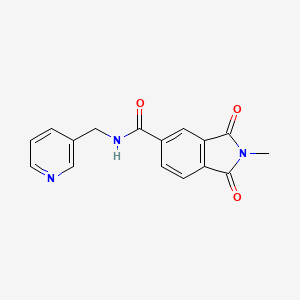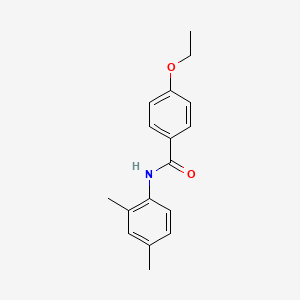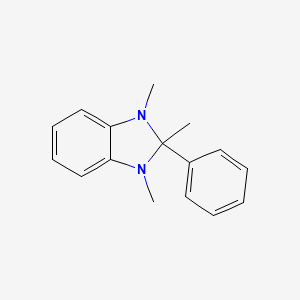![molecular formula C16H15ClN2O2 B5781468 2-chloro-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5781468.png)
2-chloro-N-[4-(propionylamino)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-[4-(propionylamino)phenyl]benzamide, also known as BAY 11-7082, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a synthetic small molecule inhibitor of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), a transcription factor that plays a crucial role in regulating the immune system and inflammation.
Mecanismo De Acción
2-chloro-N-[4-(propionylamino)phenyl]benzamide 11-7082 inhibits the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα. This inhibition leads to the accumulation of IκBα, which prevents the translocation of NF-κB to the nucleus and its subsequent activation of pro-inflammatory genes.
Biochemical and Physiological Effects:
2-chloro-N-[4-(propionylamino)phenyl]benzamide 11-7082 has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells by inhibiting the NF-κB pathway. It has also been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the pathogenesis of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-chloro-N-[4-(propionylamino)phenyl]benzamide 11-7082 is its high specificity for NF-κB inhibition, which makes it a valuable tool for studying the role of NF-κB in various biological processes. However, one of the limitations of 2-chloro-N-[4-(propionylamino)phenyl]benzamide 11-7082 is its potential toxicity, as it has been shown to induce liver damage in animal studies.
Direcciones Futuras
There are several future directions for the research of 2-chloro-N-[4-(propionylamino)phenyl]benzamide 11-7082. One potential application is in the treatment of cancer, as it has been shown to induce apoptosis in cancer cells. Another potential application is in the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. Additionally, further research is needed to determine the potential side effects and toxicity of 2-chloro-N-[4-(propionylamino)phenyl]benzamide 11-7082 in humans.
Métodos De Síntesis
The synthesis of 2-chloro-N-[4-(propionylamino)phenyl]benzamide 11-7082 involves the reaction of 4-aminobenzoyl chloride with 4-aminophenyl propionate in the presence of triethylamine and chloroform. The resulting intermediate is then treated with thionyl chloride and further reacted with 2-chlorobenzoyl chloride to yield the final product.
Aplicaciones Científicas De Investigación
2-chloro-N-[4-(propionylamino)phenyl]benzamide 11-7082 has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activation of NF-κB, which is involved in the expression of various pro-inflammatory cytokines and chemokines. This inhibition leads to a reduction in inflammation and has potential therapeutic applications in various inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease.
Propiedades
IUPAC Name |
2-chloro-N-[4-(propanoylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c1-2-15(20)18-11-7-9-12(10-8-11)19-16(21)13-5-3-4-6-14(13)17/h3-10H,2H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLRGZYQQAIPIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[4-(propanoylamino)phenyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-({[(2-hydroxyethyl)(methyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5781385.png)
![3-[(2-chloro-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5781397.png)



![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]butanamide](/img/structure/B5781424.png)
![1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-tetrazole](/img/structure/B5781432.png)
![N-{[(4-methoxyphenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5781444.png)

![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B5781457.png)

![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B5781476.png)

![5-{[1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B5781490.png)